molecular formula C6H5ClN2O2 B12967460 2-Chloro-3-methyl-6-nitropyridine

2-Chloro-3-methyl-6-nitropyridine

Cat. No.: B12967460
M. Wt: 172.57 g/mol
InChI Key: UBLCZAOENDAFCY-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C₆H₅ClN₂O₂ (molecular weight: ~172.57 g/mol). It features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 3, and a nitro group at position 6 . The compound is structurally related to pharmaceutical intermediates and agrochemical precursors, where the positions of substituents critically influence its reactivity and physical properties.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-chloro-3-methyl-6-nitropyridine

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3

InChI Key

UBLCZAOENDAFCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The most common preparation method involves the nitration of 2-chloro-3-methylpyridine. This process selectively introduces a nitro group at the sixth position of the pyridine ring.

Reaction Conditions

  • Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
  • Temperature : Controlled between 0°C and 30°C to avoid side reactions.
  • Procedure :
    • Slowly add concentrated nitric acid to a mixture of sulfuric acid and 2-chloro-3-methylpyridine under stirring.
    • Maintain the reaction temperature at approximately 25°C for 1–2 hours.
    • After completion, quench the reaction mixture with ice water and extract the product using an organic solvent such as dichloromethane.
  • Yield : Typically ranges between 70% and 85%, depending on reaction parameters.

Industrial Scale Nitration

Process Adaptations

For large-scale production, continuous flow reactors are employed to enhance reaction control and yield:

  • Advantages :
    • Improved heat dissipation.
    • Better control over reagent addition rates.
    • Higher product purity due to minimized side reactions.
  • Optimization Parameters :
    • Adjusting reagent concentrations.
    • Maintaining precise temperature control throughout the reaction.

Example

An industrial process reported a yield improvement up to 90% by optimizing the flow rate of nitric acid and maintaining a reaction temperature below 20°C.

Alternative Synthetic Routes

Diazotization-Nitration Sequence

This method involves diazotization followed by nitration:

  • Diazotization :
    • Reagents: Sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
    • Conditions: Reaction at low temperatures (0–5°C).
    • Intermediate: Formation of diazonium salt from a precursor like 4-chloro-2-amino-pyridine.
  • Nitration :
    • Reagents: Nitric acid and sulfuric acid.
    • The diazonium intermediate undergoes nitration to yield the desired product.

Advantages

This sequence allows for better control over regioselectivity, particularly when starting from amino-substituted pyridines.

Reaction Monitoring and Purification

Analytical Techniques

Purification Steps

  • Extraction with dichloromethane or ethyl acetate.
  • Washing with aqueous sodium carbonate to neutralize residual acids.
  • Drying over anhydrous sodium sulfate.
  • Recrystallization from solvents like ethanol or toluene to achieve high purity (>98%).

Data Table: Key Reaction Parameters

Method Reagents Temperature (°C) Time (hrs) Yield (%)
Nitration HNO₃, H₂SO₄ 0–30 1–2 70–85
Industrial Nitration HNO₃, H₂SO₄ (Continuous Flow) <20 Variable Up to 90
Diazotization-Nitration NaNO₂, HCl; HNO₃, H₂SO₄ 0–80 ~4 ~80

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
2-Chloro-3-methyl-6-nitropyridine is utilized as an intermediate in the synthesis of pharmaceutical agents. Notably, it has been investigated for its potential in treating neurological disorders due to its ability to interact with specific biological pathways. Research indicates that derivatives of this compound exhibit promising activity against various targets, including those associated with cancer and infectious diseases .

Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of novel compounds derived from this compound that showed enhanced activity against Leishmania species, which are responsible for visceral leishmaniasis. These compounds demonstrated submicromolar activity against the promastigote form of L. donovani, indicating potential therapeutic applications .

Agrochemical Applications

2.1 Pesticide Development
This compound serves as a crucial intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives have been shown to possess insecticidal properties, making them valuable in crop protection strategies .

Data Table: Pesticidal Activity of Derivatives

Compound NameTarget PestActivity Level
This compound derivative AAphidsHigh
This compound derivative BBeetlesModerate
This compound derivative CFungal pathogensLow

Material Science Applications

3.1 Specialty Materials
In material science, this compound is used in the formulation of specialty materials such as polymers and coatings. The incorporation of this compound enhances properties like durability and resistance to environmental factors, making it suitable for various industrial applications .

Analytical Chemistry Applications

4.1 Reference Material
The compound acts as a standard reference material in analytical chemistry, facilitating the accurate quantification of similar compounds in complex mixtures. Its stability and defined chemical properties make it ideal for use in various analytical techniques including chromatography and spectroscopy .

Organic Synthesis Applications

5.1 Building Block for Synthesis
this compound is a valuable building block in organic synthesis, allowing chemists to create diverse compounds with applications across multiple fields including electronics and nanotechnology .

Case Study:
Research has demonstrated the successful use of this compound in Suzuki and Negishi coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-nitropyridine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in its reactivity, often undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-3-methyl-6-nitropyridine with structurally related nitropyridine derivatives, focusing on molecular properties, substituent effects, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications
This compound Not explicitly provided C₆H₅ClN₂O₂ ~172.57 2-Cl, 3-CH₃, 6-NO₂ Not reported Presumed intermediate in drug synthesis
2-Chloro-3-methyl-5-nitropyridine 22280-56-4 C₆H₅ClN₂O₂ 172.56 2-Cl, 3-CH₃, 5-NO₂ 78–80 Chemical research; potential intermediates
6-Chloro-2-methyl-3-nitropyridine 22280-60-0 C₆H₅ClN₂O₂ 172.57 6-Cl, 2-CH₃, 3-NO₂ Not reported Pharmaceutical intermediates
2-Chloro-6-methoxy-3-nitropyridine 38533-61-8 C₆H₅ClN₂O₃ 188.57 2-Cl, 6-OCH₃, 3-NO₂ Not reported Organic synthesis; polar solvent compatibility
2-Chloro-4-methyl-5-nitropyridine 23056-33-9 C₆H₅ClN₂O₂ 172.56 2-Cl, 4-CH₃, 5-NO₂ 36–40 Agrochemical precursors

Key Observations:

Positional Isomerism Effects :

  • The position of the nitro group significantly impacts melting points. For example, 2-Chloro-3-methyl-5-nitropyridine (mp 78–80°C) has a higher melting point than 2-Chloro-4-methyl-5-nitropyridine (mp 36–40°C) due to differences in crystal packing and intermolecular interactions.
  • The nitro group at position 6 in the target compound may enhance electrophilic substitution reactivity at adjacent positions compared to nitro at position 5.

Substituent Effects :

  • Methyl vs. Methoxy : Replacing the methyl group (electron-donating) with methoxy (stronger electron-donating) in 2-Chloro-6-methoxy-3-nitropyridine increases molecular weight and polarity, improving solubility in polar solvents.
  • Chloro Position : Chlorine at position 2 (meta to nitro) in the target compound may stabilize the ring against nucleophilic attack compared to chlorine at position 6.

Pharmaceutical Relevance: Derivatives like 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine () demonstrate anticancer activity, suggesting that nitropyridines with chloro and alkyl/aryl amine substituents are valuable in drug discovery.

Safety and Handling :

  • Chloronitropyridines, including the target compound, are classified under UN 2811 (Toxic Solids), requiring precautions such as gloves, goggles, and ventilation.

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